3-({6-[(5E)-5-(3-{6-[(3-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid
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Overview
Description
Chemical Reactions Analysis
RCL L337021 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RCL L337021 has several scientific research applications, including:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: It is utilized in biochemical assays and molecular biology research.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of RCL L337021 is not well-documented. like many organic compounds, it likely interacts with specific molecular targets and pathways within biological systems. The detailed molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
RCL L337021 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
RCL L337022: Another compound with a similar molecular structure but different functional groups.
RCL L337023: A compound with similar applications but different reactivity.
Properties
Molecular Formula |
C32H32N4O8S4 |
---|---|
Molecular Weight |
728.9 g/mol |
IUPAC Name |
3-[6-[(5E)-5-[3-[6-(3-carboxyanilino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid |
InChI |
InChI=1S/C32H32N4O8S4/c37-23(33-21-11-7-9-19(17-21)29(41)42)13-3-1-5-15-35-27(39)25(47-31(35)45)26-28(40)36(32(46)48-26)16-6-2-4-14-24(38)34-22-12-8-10-20(18-22)30(43)44/h7-12,17-18H,1-6,13-16H2,(H,33,37)(H,34,38)(H,41,42)(H,43,44)/b26-25+ |
InChI Key |
SESMTBSXIRXFSB-OCEACIFDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)NC4=CC=CC(=C4)C(=O)O)/SC2=S)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)NC4=CC=CC(=C4)C(=O)O)SC2=S)C(=O)O |
Origin of Product |
United States |
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